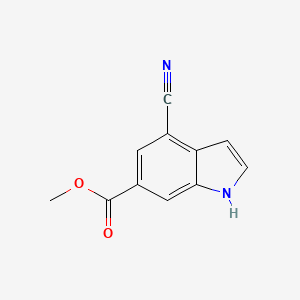

Methyl 4-cyano-1H-indole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl indole-6-carboxylate” is a compound with the empirical formula C10H9NO2 . It is a heterocyclic compound and is part of the indole family . Indole compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyano-1H-indole-6-carboxylate” were not found, indole derivatives are often synthesized for screening different pharmacological activities .

Molecular Structure Analysis

The molecular weight of “Methyl indole-6-carboxylate” is 175.18 . The SMILES string representation of the molecule is COC(=O)c1ccc2cc[nH]c2c1 .

Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Physical and Chemical Properties Analysis

“Methyl indole-6-carboxylate” is a solid with a melting point of 76-80 °C (lit.) .

Scientific Research Applications

Fluorescent and Infrared Probes

Methyl indole-4-carboxylate, a derivative of Methyl 4-cyano-1H-indole-6-carboxylate, has shown potential as a fluorescent probe. Huang et al. (2018) explored the use of ester-derivatized indoles, including methyl indole-4-carboxylate, as spectroscopic probes to study local protein environments. Their research highlighted the substance's emission at around 450 nm with a long fluorescence lifetime, making it a promising candidate for biological applications (Huang et al., 2018). Similarly, Liu et al. (2020) confirmed the potential of methyl indole-4-carboxylate as both a fluorescent and infrared probe, useful for sensing local hydration environments (Liu et al., 2020).

Synthesis of Derivatives

Research has been conducted on synthesizing various derivatives of this compound for different applications. Lim et al. (2007) prepared methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates through a process involving Morita-Baylis-Hillman acetates, which have potential applications in pharmaceutical synthesis (Lim et al., 2007).

Fluorescence Studies

Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates, demonstrating their potential as fluorescent probes. These compounds showed solvent-sensitive emission, indicating their utility in various solvent environments (Queiroz et al., 2007).

Medicinal Chemistry Applications

Several studies have focused on the medicinal chemistry applications of methyl indole derivatives. For instance, Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and explored their anti-cancer activities. These derivatives were found to inhibit the growth of various cancer cell lines, highlighting their potential in cancer treatment (Niemyjska et al., 2012).

Antioxidant and Anticholinesterase Properties

Bingul et al. (2019) synthesized indole-2-carbohydrazides and oxadiazoles starting from methyl indole-2-carboxylate. These compounds showed promising antioxidant and acetylcholinesterase inhibition properties, suggesting their potential in treating neurodegenerative diseases (Bingul et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-cyano-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYKJQBQENXMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646127 |

Source

|

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-38-7 |

Source

|

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.